Cas no 1890924-09-0 (2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid)

2-{6-Aminoimidazo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound featuring an imidazopyridine core with an acetic acid substituent. This structure imparts versatility in pharmaceutical and biochemical applications, particularly as a building block for drug discovery and medicinal chemistry. The 6-amino group enhances reactivity, enabling selective modifications for targeted synthesis. Its fused bicyclic system contributes to stability while maintaining compatibility with aqueous and organic solvents. The carboxylic acid moiety allows for further derivatization, making it valuable for conjugation or salt formation. This compound is particularly useful in developing kinase inhibitors and other biologically active molecules due to its balanced hydrophilicity and structural rigidity. High purity grades ensure reproducibility in research applications.
2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid structure
1890924-09-0 structure
Product name:2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid
CAS No:1890924-09-0
MF:C9H9N3O2
MW:191.186661481857
CID:5669054
PubChem ID:117253902

2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1890924-09-0
    • EN300-26982940
    • 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid
    • 2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid
    • Inchi: 1S/C9H9N3O2/c10-6-1-2-7-4-11-8(3-9(13)14)12(7)5-6/h1-2,4-5H,3,10H2,(H,13,14)
    • InChI Key: IUJDTBYYZYBLEF-UHFFFAOYSA-N
    • SMILES: OC(CC1=NC=C2C=CC(=CN21)N)=O

Computed Properties

  • Exact Mass: 191.069476538g/mol
  • Monoisotopic Mass: 191.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų
  • XLogP3: 0.7

2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26982940-1g
2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid
1890924-09-0
1g
$0.0 2023-09-11
Enamine
EN300-26982940-1.0g
2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid
1890924-09-0
1g
$0.0 2023-05-25

Additional information on 2-{6-aminoimidazo1,5-apyridin-3-yl}acetic acid

2-{6-Aminoimidazo[1,5-a]pyridin-3-yl}acetic Acid: A Promising Compound in Modern Pharmaceutical Research

The compound with CAS No. 1890924-09-0, known as 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid, has recently emerged as a significant player in the field of medicinal chemistry. This compound, characterized by its unique imidazo[1,5-a]pyridine scaffold and amino functional group, has garnered considerable attention due to its potential applications in drug development. The structure of this molecule is particularly intriguing, as it combines the aromatic stability of the imidazo[1,5-a]pyridine ring system with the versatile carboxylic acid functionality.

Recent studies have highlighted the importance of imidazo[1,5-a]pyridine-based compounds in various therapeutic areas. For instance, researchers have demonstrated that such structures can serve as effective inhibitors of key enzymes involved in cancer progression. The presence of the amino group at the 6-position of the imidazo[1,5-a]pyridine ring introduces additional hydrogen bonding capabilities, which are crucial for enhancing the bioavailability and targeting specificity of the compound. This feature makes 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid a promising candidate for designing drugs targeting receptor-mediated diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically an imidazo[1,5-a]pyridine derivative, which undergoes amination to introduce the amino group at the 6-position. Subsequent steps involve coupling reactions to attach the acetic acid moiety at the 3-position of the imidazo[1,5-a]pyridine ring. The entire synthesis pathway is optimized to ensure high yield and purity, making it suitable for large-scale production if required.

In terms of biological activity, 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetic acid has shown remarkable potential in preclinical studies. For example, it has been found to exhibit potent inhibitory effects against several kinases associated with oncogenic signaling pathways. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests its potential role in treating central nervous system disorders such as depression and anxiety. These findings underscore the versatility of this compound and its suitability for further exploration in drug discovery programs.

The structural flexibility of this compound also allows for extensive chemical modifications to optimize its pharmacokinetic properties. For instance, researchers have explored substituent effects on the imidazo[1,5-a]pyridine ring to enhance solubility and permeability. Such modifications are critical for ensuring that the compound can be effectively delivered to target tissues while minimizing off-target effects and systemic toxicity.

In conclusion, CAS No. 1890924-09-0 represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique structure and promising biological profile make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a pivotal role in advancing modern medicine.

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